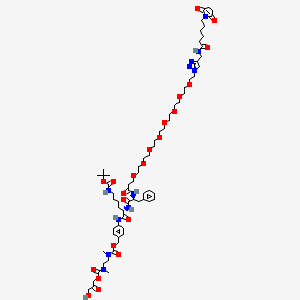

CL2 Linker

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

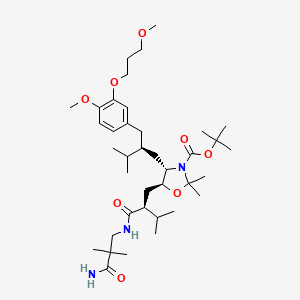

CL2 Linker is a cleavable linker used in antibody-drug conjugates (ADCs). It is designed to release the drug payload in response to specific stimuli, such as acidic environments or enzymatic activity. This property makes it highly valuable in targeted cancer therapies, where it can deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .

Métodos De Preparación

The synthesis of CL2 Linker involves several steps, including the formation of the core structure and the attachment of functional groups that enable its cleavability. The synthetic route typically includes:

Formation of the Core Structure: This involves the synthesis of the main backbone of the linker, which is usually a complex organic molecule.

Functionalization: The core structure is then functionalized with groups that allow for cleavability. This can include acid-labile groups, disulfide bonds, or enzyme-cleavable moieties.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and stability

Análisis De Reacciones Químicas

CL2 Linker undergoes various chemical reactions, primarily focused on its cleavability:

Acid Cleavage: In acidic environments, the linker can be cleaved, releasing the drug payload. This is particularly useful in targeting the acidic microenvironment of tumors.

Enzymatic Cleavage: Specific enzymes can cleave the linker, releasing the drug in targeted cells.

Reduction: The presence of disulfide bonds allows for reduction reactions, which can also trigger the release of the drug

Aplicaciones Científicas De Investigación

CL2 Linker has a wide range of applications in scientific research:

Chemistry: It is used in the development of ADCs, which are a major focus in the field of targeted drug delivery.

Biology: Researchers use this compound to study cellular processes and drug delivery mechanisms.

Medicine: In clinical settings, this compound is used in the development of cancer therapies, providing a means to deliver cytotoxic agents directly to cancer cells.

Industry: The pharmaceutical industry utilizes this compound in the production of ADCs for cancer treatment

Mecanismo De Acción

The mechanism of action of CL2 Linker involves its cleavability in response to specific stimuli:

Acidic Environment: In the acidic environment of tumors, the linker is cleaved, releasing the drug payload.

Enzymatic Activity: Enzymes present in target cells can cleave the linker, releasing the drug.

Reduction: Disulfide bonds in the linker can be reduced, triggering the release of the drug

Comparación Con Compuestos Similares

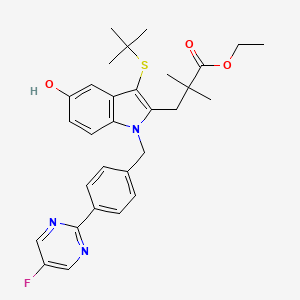

CL2 Linker is unique in its combination of cleavability and stability. Similar compounds include:

CL2A-SN-38: Similar in structure and function, but with slight variations in cleavability and stability.

Disulfide Cleavable Linkers: These linkers are cleaved by reduction reactions, similar to this compound.

Acid Cleavable Linkers: These linkers are cleaved in acidic environments, similar to this compound

Propiedades

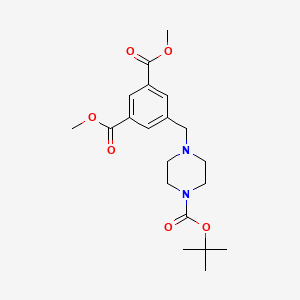

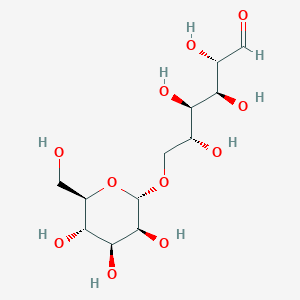

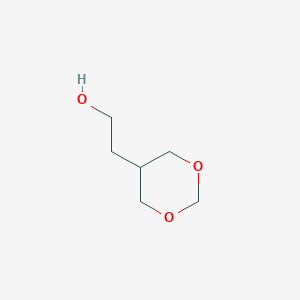

Fórmula molecular |

C68H103N11O22 |

|---|---|

Peso molecular |

1426.6 g/mol |

Nombre IUPAC |

(3-hydroxy-2-oxopropyl) N-[2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C68H103N11O22/c1-68(2,3)101-65(88)69-25-12-11-16-57(63(86)71-54-20-18-53(19-21-54)50-99-66(89)76(4)27-28-77(5)67(90)100-51-56(81)49-80)73-64(87)58(46-52-14-8-6-9-15-52)72-60(83)24-30-91-32-34-93-36-38-95-40-42-97-44-45-98-43-41-96-39-37-94-35-33-92-31-29-78-48-55(74-75-78)47-70-59(82)17-10-7-13-26-79-61(84)22-23-62(79)85/h6,8-9,14-15,18-23,48,57-58,80H,7,10-13,16-17,24-47,49-51H2,1-5H3,(H,69,88)(H,70,82)(H,71,86)(H,72,83)(H,73,87)/t57-,58-/m0/s1 |

Clave InChI |

BGFZCTPREVDQQQ-YQOHNZFASA-N |

SMILES isomérico |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |

SMILES canónico |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)

![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)

![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)

![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)

![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)